![molecular formula C14H19NO4 B2893927 Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate CAS No. 1156079-14-9](/img/structure/B2893927.png)
Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate” is a chemical compound with the CAS Number: 1156079-14-9 . It has a molecular weight of 265.31 and its molecular formula is C14H19NO4 . The IUPAC name for this compound is methyl 6-[(3-hydroxybenzoyl)amino]hexanoate .
Molecular Structure Analysis
The InChI code for “Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate” is 1S/C14H19NO4/c1-19-13(17)8-3-2-4-9-15-14(18)11-6-5-7-12(16)10-11/h5-7,10,16H,2-4,8-9H2,1H3,(H,15,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate” has a molecular weight of 265.31 . Its molecular formula is C14H19NO4 . Unfortunately, specific physical properties such as boiling point and storage conditions were not available in the web search results.Wissenschaftliche Forschungsanwendungen
Reductive Formylation of Quinoxaline Derivatives
Reductive formylation processes, such as those involving quinoxaline derivatives, could potentially be related to the synthesis or modification of compounds like Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate. This area of research highlights the importance of formylation reactions in creating complex organic molecules that can have a variety of applications, from material science to pharmaceuticals (Baxter & Cameron, 1968).
Histone Deacetylase Inhibitors for Alzheimer's Disease
The development of 5-aroylindolyl-substituted hydroxamic acids, demonstrating potent inhibitory selectivity against histone deacetylase 6 (HDAC6), suggests a research area where Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate or similar compounds might find application. These inhibitors have shown promise in ameliorating Alzheimer's disease phenotypes, highlighting the therapeutic potential of targeted chemical synthesis (Lee et al., 2018).
Environmental Applications: Removal of Toxic Metals and Dyes
Research on the simultaneous trapping of Cr(III) and organic dyes by a pH-responsive resin containing zwitterionic aminomethylphosphonate ligands and hydrophobic pendants suggests a potential environmental application for Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate or derivatives. Such compounds could be engineered for the removal of toxic metals and organic pollutants from water, contributing to environmental management and water technology (Ali, Rachman, & Saleh, 2017).
Neurotoxicological Evaluation
The evaluation of putative metabolites of serotonergic neurotoxins suggests an area of toxicological research where Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate could potentially be relevant. Understanding the neurotoxicological properties of chemical compounds is crucial for assessing their safety and potential risks, especially in the development of new drugs or chemicals (Zhao et al., 1992).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 6-[(3-hydroxybenzoyl)amino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-19-13(17)8-3-2-4-9-15-14(18)11-6-5-7-12(16)10-11/h5-7,10,16H,2-4,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZRDKACESNYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCNC(=O)C1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-[(3-hydroxyphenyl)formamido]hexanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

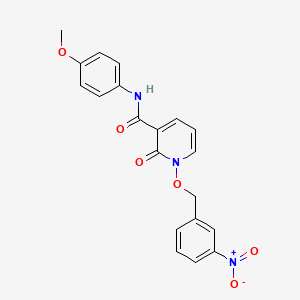
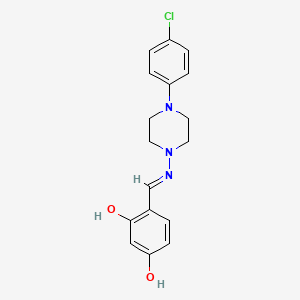
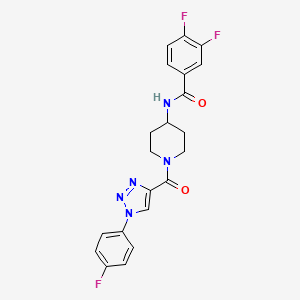
![3-benzyl-9-(5-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2893852.png)
![3-Cyclopropylidene-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2893853.png)
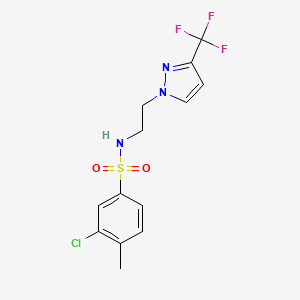
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2893855.png)
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-1,4'-bipiperidine](/img/structure/B2893856.png)
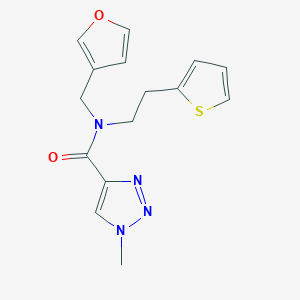
![(2E)-3-[(3-acetylphenyl)amino]-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2893860.png)
![N-[cyano(2-methoxyphenyl)methyl]-2,5-difluorobenzamide](/img/structure/B2893861.png)
![Tert-butyl n-{[(2s,4s)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/no-structure.png)
![2-(3-Chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2893865.png)
![(Z)-ethyl 2-(6-methyl-2-((3,4,5-trimethoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2893866.png)